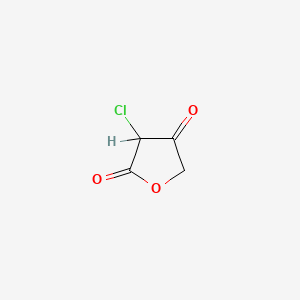

3-Chloro-2,4(3H,5H)-furandione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chlorooxolane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClO3/c5-3-2(6)1-8-4(3)7/h3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEJYZZJYYNADA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C(C(=O)O1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400070, DTXSID80900973 | |

| Record name | 3-Chloro-2,4(3H,5H)-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_19 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80900973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4971-55-5 | |

| Record name | 3-Chloro-2,4(3H,5H)-furandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4971-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2,4(3H,5H)-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4(3H,5H)-Furandione, 3-chloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Chloro-2,4(3H,5H)-furandione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Chloro-2,4(3H,5H)-furandione

This guide provides a comprehensive overview of the synthetic pathways leading to 3-Chloro-2,4(3H,5H)-furandione, a versatile heterocyclic compound. Known colloquially as 3-chlorotetronic acid, this molecule serves as a critical building block in the development of novel pharmaceuticals and agrochemicals.[1][2] Its unique chemical architecture, featuring a reactive chloro-substituted furan ring, makes it an attractive intermediate for synthesizing complex molecular structures.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the underlying chemical principles.

Introduction to this compound

This compound, with the molecular formula C₄H₃ClO₃, is a stable, white to light yellow crystalline powder.[1][3] It is recognized for its utility as a halogenated building block in organic synthesis.[2] The presence of the electron-withdrawing chlorine atom on the furanone ring significantly influences its reactivity, making it a valuable synthon for introducing the tetronic acid motif into larger molecules. Applications of this compound and its derivatives are found in the synthesis of anti-inflammatory and analgesic drugs, as well as in the formulation of herbicides and fungicides.[1]

| Property | Value |

| CAS Number | 4971-55-5[1][2][3][4] |

| Molecular Weight | 134.52 g/mol [1][2][4] |

| Appearance | White to light yellow powder/crystal[1] |

| Melting Point | 206 °C (decomposes)[4] |

| Purity (typical) | ≥ 98% (GC or HPLC)[1][4] |

Core Synthesis Pathway: Acylation-Cyclization Approach

The most established and logical synthetic route to this compound involves a two-step process commencing with the acylation of a malonic ester, followed by an intramolecular cyclization. This pathway is advantageous due to the ready availability of the starting materials and the robustness of the chemical transformations involved.

Step 1: Synthesis of Diethyl 2-(chloroacetyl)malonate

The initial step involves the C-acylation of diethyl malonate with chloroacetyl chloride. This reaction proceeds via the formation of an enolate from diethyl malonate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.

Reaction Scheme:

Caption: Acylation of diethyl malonate to form the key intermediate.

Experimental Protocol: Synthesis of Diethyl 2-(chloroacetyl)malonate

-

Materials:

-

Diethyl malonate

-

Magnesium turnings

-

Absolute ethanol

-

Dry diethyl ether or tetrahydrofuran (THF)

-

Chloroacetyl chloride

-

10% aqueous hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

Preparation of Magnesium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small amount of absolute ethanol to initiate the reaction. Once initiated, add the remaining absolute ethanol (2.2 equivalents) dropwise. Gentle heating may be required to ensure all the magnesium reacts.

-

Formation of the Magnesium Enolate: To the freshly prepared magnesium ethoxide, add a solution of diethyl malonate (1.0 equivalent) in dry diethyl ether or THF dropwise at room temperature. Stir the mixture for 1-2 hours.

-

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add chloroacetyl chloride (1.1 equivalents) dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by slowly adding 10% aqueous hydrochloric acid until the mixture is acidic. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude diethyl 2-(chloroacetyl)malonate.

-

Purification: The crude product can be purified by vacuum distillation.

-

Causality and Experimental Choices: The use of magnesium ethoxide is crucial as it favors C-acylation over O-acylation, leading to the desired product. The reaction is performed under anhydrous conditions to prevent the hydrolysis of the acyl chloride and the enolate.

Step 2: Intramolecular Cyclization to this compound

The second and final step is the intramolecular cyclization of diethyl 2-(chloroacetyl)malonate to form the this compound ring. This transformation is a variation of the Dieckmann condensation, a well-established method for forming cyclic β-keto esters from diesters.[2][5][6][7] In this case, the reaction proceeds via an intramolecular nucleophilic acyl substitution, where the enolate formed from one ester group attacks the other ester carbonyl, leading to the formation of the five-membered furan-2,4-dione ring.

Reaction Scheme:

Caption: Intramolecular cyclization to form the final product.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Diethyl 2-(chloroacetyl)malonate

-

Sodium ethoxide (or another suitable strong base)

-

Anhydrous ethanol or another suitable solvent

-

Aqueous hydrochloric acid

-

-

Procedure:

-

Cyclization: In a flask equipped with a reflux condenser and a nitrogen inlet, dissolve diethyl 2-(chloroacetyl)malonate in anhydrous ethanol. Add a solution of sodium ethoxide in ethanol (1.1 equivalents) dropwise at room temperature. After the addition is complete, heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully acidify with aqueous hydrochloric acid. The product may precipitate from the solution.

-

Isolation and Purification: Collect the precipitate by filtration and wash with cold water. The crude product can be recrystallized from a suitable solvent (e.g., water or an ethanol/water mixture) to yield pure this compound.

-

Mechanistic Trustworthiness: The Dieckmann condensation is a reliable and well-understood reaction.[6] The formation of the stable enolate of the β-dicarbonyl product drives the reaction to completion. The acidic workup is necessary to protonate the enolate and yield the final product.

Alternative Synthetic Considerations: Direct Chlorination

An alternative approach to the synthesis of this compound could involve the direct chlorination of the parent compound, tetronic acid (furan-2,4-dione). While less documented for this specific transformation, direct halogenation of furan rings is a known process.[8]

Proposed Reaction Scheme:

Caption: A potential alternative pathway via direct chlorination.

Discussion of Feasibility: Reagents such as sulfuryl chloride (SO₂Cl₂) are known to be effective for the chlorination of various organic substrates, including aromatic and heterocyclic compounds.[8][9] The feasibility of this approach would depend on the selectivity of the chlorination at the 3-position of the tetronic acid ring without significant side reactions. Further research and experimental validation would be required to establish this as a viable and efficient synthetic route.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[4][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

The reagents used in the synthesis, such as chloroacetyl chloride and sodium ethoxide, are corrosive and moisture-sensitive. Thionyl chloride, a potential chlorinating agent, is highly corrosive and toxic.[10] Strict adherence to safety protocols is essential when working with these chemicals.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence involving the acylation of diethyl malonate with chloroacetyl chloride, followed by a Dieckmann-type intramolecular cyclization. This method provides a clear and logical pathway to this important synthetic building block. While alternative routes such as direct chlorination of tetronic acid may be conceivable, the acylation-cyclization approach is supported by well-established organic chemistry principles and analogous transformations reported in the literature. This guide provides the necessary foundational knowledge for researchers to successfully synthesize and utilize this compound in their research and development endeavors.

References

-

Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates. National Institutes of Health. [Link]

-

3-CHLORO-4-(DICHLOROMETHYL)-5-HYDROXY- 2(5H)-FURANONE (MX) 1. Exposure Data. IARC Publications. [Link]

-

This compound | C4H3ClO3. PubChem. [Link]

-

Dieckmann Condensation. Organic Chemistry Portal. [Link]

-

Dieckmann Reaction. Cambridge University Press. [Link]

-

Malonic Ester Synthesis Overview. Scribd. [Link]

-

Malonates in Cyclocondensation Reactions. PMC - NIH. [Link]

- Chlorination with sulfuryl chloride.

-

Sulfuryl Chloride: A Versatile Alternative to Chlorine. ResearchGate. [Link]

-

Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. Atlantis Press. [Link]

-

Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. University of Calgary. [Link]

-

(PDF) Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. ResearchGate. [Link]

-

How to achieve chlorination of carboxylic acid to convert into acid chloride? ResearchGate. [Link]

- General preparation method of sulfonyl chloride.

-

Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones. ResearchGate. [Link]

- Process for the preparation of chloroacetyl chloride.

Sources

- 1. arpi.unipi.it [arpi.unipi.it]

- 2. Dieckmann Condensation [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. organicreactions.org [organicreactions.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. researchgate.net [researchgate.net]

- 9. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Chloro-2,4(3H,5H)-furandione: Properties, Reactivity, and Applications

This guide provides a comprehensive technical overview of 3-Chloro-2,4(3H,5H)-furandione, a versatile heterocyclic compound. Intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the core physicochemical properties, reactivity, analytical methodologies, and key applications of this important chemical intermediate.

Introduction: A Versatile C4 Building Block

This compound, also known by its synonym 3-Chlorotetronic acid, is a halogenated C4-heterocyclic compound that has garnered significant interest as a reactive building block in organic synthesis.[1][2] Its unique structural features, including a reactive acid chloride moiety and a lactone ring, make it a valuable precursor for the synthesis of a diverse range of more complex molecules.[3] This guide will elucidate the fundamental properties and chemical behavior of this compound, providing insights into its handling, analysis, and synthetic utility.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₃ClO₃ | [2][4] |

| Molecular Weight | 134.52 g/mol | [4] |

| CAS Number | 4971-55-5 | [2][4] |

| Appearance | White to light yellow powder/crystal | [3] |

| Melting Point | 206 °C (decomposes) | [4] |

| Solubility | Soluble in methanol. | |

| Purity (typical) | ≥98.0% (HPLC) | [4] |

InChI Key: DJEJYZZJYYNADA-UHFFFAOYSA-N[4]

SMILES String: ClC1C(=O)COC1=O[4]

Spectroscopic Profile

The structural elucidation of this compound and its reaction products relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum is dominated by strong absorption bands corresponding to the carbonyl groups of the lactone and the ketone. A representative FTIR spectrum is available in public databases.[1][5]

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) would likely show the molecular ion peak and characteristic fragments resulting from the loss of CO, Cl, and other neutral fragments.

Reactivity and Synthetic Applications

This compound is a highly reactive molecule, making it a versatile intermediate in organic synthesis.[3] Its reactivity is primarily centered around the electrophilic nature of the carbonyl carbons and the carbon bearing the chlorine atom.

Nucleophilic Substitution Reactions

The chlorine atom at the 3-position is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups. This reactivity is analogous to that of other 3,4-dihalo-5-hydroxy-2(5H)-furanones.[6]

Ring-Opening and Transformation Reactions

The lactone ring can be opened under certain conditions, leading to the formation of linear butenoic acid derivatives. This reactivity, coupled with the presence of other functional groups, allows for the synthesis of diverse heterocyclic systems.

Applications in the Synthesis of Bioactive Molecules

This compound serves as a key starting material in the synthesis of various biologically active compounds.

-

Pharmaceuticals: It is an important intermediate in the development of anti-inflammatory and analgesic drugs.[3] For instance, it has been utilized in the synthesis of rubrolide L, a potent inhibitor of human aldose reductase.[4]

-

Agrochemicals: The compound is used in the formulation of herbicides and fungicides.[3]

The following diagram illustrates the central role of this compound as a synthetic intermediate.

Caption: Synthetic utility of this compound.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the analysis of this compound.

Synthesis of this compound

While several synthetic routes to analogous compounds exist, a common approach involves the oxidation of a suitable furan derivative. For example, the oxidation of 3,4-dichlorofuran or 3,4-dichloro-2-furoic acid using concentrated nitric acid can yield the corresponding 3,4-dichloro-5-hydroxy-2(5H)-furanone.[6] A specific, validated synthesis protocol for this compound is not detailed in the provided search results, but the following general procedure for a similar compound can be adapted.

General Procedure for the Synthesis of 3,4-dichloro-5-(ω-hydroxyalkylamino)-2(5H)-furanones: [7]

-

To a mixture of 3,4-dichloro-5-methoxycarbonyloxy-2(5H)-furanone (1 equivalent) in anhydrous CH₂Cl₂ (5 mL), an appropriate amino alcohol (2 equivalents) is slowly added while stirring.

-

The reaction mixture is stirred at room temperature until Thin Layer Chromatography (TLC) (10% MeOH/CHCl₃) reveals complete consumption of the limiting reactant (approximately 0.5-2 hours).

-

The solvent is then evaporated under high vacuum.

-

The residual oil is purified on a silica gel packed column using a mixture of MeOH and CHCl₃ (1%, 3%, 5%, or 10% v/v) as an eluent.

Analytical Methods

Accurate analysis of this compound is crucial for quality control and reaction monitoring.

A validated HPLC method is essential for determining the purity of this compound. The following is a general method that can be optimized.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of 0.1% acetic acid in water (A) and 0.1% acetic acid in acetonitrile (B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (e.g., 220 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Method validation should be performed according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[8][9]

For the analysis of volatile derivatives or impurities, GC-MS is a powerful technique. Given the low volatility of the title compound, derivatization may be necessary.

-

Derivatization: Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can increase volatility.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection: Split/splitless inlet.

-

Oven Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C).

-

MS Detection: Electron ionization (EI) at 70 eV, scanning a suitable mass range.

The following diagram outlines a typical analytical workflow for this compound.

Caption: Analytical workflow for this compound.

Stability and Storage

This compound is a reactive compound and should be handled with care. It is known to decompose at its melting point.[4] The stability of similar compounds, such as 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), is pH-dependent, with degradation occurring under both acidic and basic conditions.[10]

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.

Safety and Handling

This compound is classified as a hazardous substance.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

Personal Protective Equipment (PPE): Use a dust mask (type N95 or equivalent), eye shields, and gloves.[4]

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant applications in the pharmaceutical and agrochemical industries. Its reactivity, stemming from the presence of a chloro substituent and a lactone ring, allows for the construction of complex molecular architectures. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective utilization in research and development.

References

-

This compound - SpectraBase. (n.d.). Retrieved from [Link]

-

This compound - SpectraBase. (n.d.). Retrieved from [Link]

-

Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - NIH. (n.d.). Retrieved from [Link]

-

3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - NIH. (n.d.). Retrieved from [Link]

-

Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.). Retrieved from [Link]

-

2 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) - NCBI. (n.d.). Retrieved from [Link]

-

Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - PMC. (2023, June 2). Retrieved from [Link]

-

2,4(3H,5H)-Furandione - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (n.d.). Retrieved from [Link]

-

Synthesis and Antiproliferative Evaluation of 3-Chloroazetidin-2-ones with Antimitotic Activity: Heterocyclic Bridged Analogues of Combretastatin A-4 - MDPI. (n.d.). Retrieved from [Link]

-

Deep Eutectic Solvents as Catalysts in the Synthesis of Active Pharmaceutical Ingredients and Precursors - MDPI. (n.d.). Retrieved from [Link]

-

The DARK Side of Total Synthesis: Strategies and Tactics in Psychoactive Drug Production. (n.d.). Retrieved from [Link]

-

Determination of the strong mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and its analogues by GC-ITD-MS-MS - PubMed. (n.d.). Retrieved from [Link]

-

Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - Semantic Scholar. (2023, March 6). Retrieved from [Link]

-

Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Pharmacia. (2022, April 5). Retrieved from [Link]

-

Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea - MDPI. (n.d.). Retrieved from [Link]

-

3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX): toxicological properties and risk assessment in drinking water - PubMed. (n.d.). Retrieved from [Link]

-

2(5H)-Furanone, 3-chloro-5-((dimethylamino)methyl)-4,5-dimethyl- | C9H14ClNO2 | CID - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound = 98.0 HPLC 4971-55-5 [sigmaaldrich.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]

3-Chloro-2,4(3H,5H)-furandione IUPAC name and structure

An In-Depth Technical Guide to 3-Chloro-2,4(3H,5H)-furandione: A Versatile Heterocyclic Building Block

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a highly reactive heterocyclic compound. It serves as a crucial building block in modern organic synthesis, particularly for professionals in pharmaceutical and agrochemical research. We will delve into its fundamental properties, synthesis, reactivity, and practical applications, grounding all claims in authoritative data and established protocols.

Core Molecular Identification

Correctly identifying a chemical entity is the foundation of all subsequent research. This compound is a C4-heterocyclic compound whose utility stems from the inherent reactivity of its strained, multi-functionalized ring system.

Nomenclature and Structure

The nomenclature can vary across suppliers and literature, making a clear definition essential.

-

Common Synonyms : 3-Chlorotetronic acid, 3-chloro-furan-2,4-dione, 3-Chlorotetrahydrofuran-2,4-dione[2][3][4]

The molecule's structure, featuring a five-membered lactone ring with two carbonyl groups and a chlorine atom at the C3 position, is the source of its synthetic versatility.

Caption: 2D Chemical Structure of 3-chlorooxolane-2,4-dione.

Physicochemical Properties

A summary of the key physical and chemical properties is presented below. This data is critical for experimental design, including solvent selection and reaction temperature.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃ClO₃ | [1][2][3] |

| Molecular Weight | 134.52 g/mol | [1][2][3] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 206-208 °C (decomposes) | [2] |

| SMILES | ClC1C(=O)COC1=O | [2] |

| InChI Key | DJEJYZZJYYNADA-UHFFFAOYSA-N | [1][2] |

Chemical Reactivity and Synthetic Utility

The high reactivity of this compound is its most valuable attribute. The molecule is an electrophilic powerhouse, driven by the electron-withdrawing effects of two carbonyl groups and the chlorine atom. This makes the furanone ring susceptible to nucleophilic attack and ring-opening reactions, providing a gateway to a diverse range of more complex molecular architectures.

This compound is a key intermediate in the synthesis of novel compounds for various sectors:

-

Pharmaceuticals : It serves as a precursor for anti-inflammatory and analgesic drugs.[3] The furanone core is a known pharmacophore present in many natural products and bioactive molecules.[5]

-

Agrochemicals : It is used in the formulation of potent herbicides and fungicides, contributing to crop protection.[3]

-

Materials Science : The compound is employed in producing specialty polymers for advanced coatings and adhesives.[3]

A notable application includes its use as a building block for synthesizing rubrolide L, a marine ascidian butenolide that is a potent inhibitor of human aldose reductase. The reactivity is analogous to that of mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone), a well-studied molecule whose labile halogen atoms and conjugated system allow for a wide array of chemical transformations.[5][6]

Caption: Synthetic pathways originating from this compound.

Spectroscopic Profile

Structural confirmation is paramount. While detailed spectra should be acquired for each batch, the expected profile provides a benchmark for validation.

-

¹H NMR : The proton nuclear magnetic resonance spectrum is expected to be simple, showing signals corresponding to the methylene (-CH₂-) and methine (-CH-) protons on the furanone ring.[7]

-

¹³C NMR : The carbon spectrum will distinctly show the two carbonyl carbons, the chlorinated methine carbon, and the methylene carbon.

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching of the lactone and ketone groups.

Public databases like SpectraBase offer reference spectra for this compound, which can be invaluable for comparison.[8][9]

Safety, Handling, and Storage

Scientific advancement cannot come at the expense of safety. This compound is a hazardous substance and requires strict handling protocols.

Hazard Identification

The compound is classified with the following hazard statements:

-

H315 : Causes skin irritation.[2]

-

H319 : Causes serious eye irritation.[2]

-

H335 : May cause respiratory irritation.[2]

The signal word is "Warning".

Recommended Handling Protocol

This protocol is a self-validating system designed to minimize exposure.

-

Engineering Controls : All manipulations must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[10] An eyewash station and safety shower must be immediately accessible.[10]

-

Personal Protective Equipment (PPE) :

-

Hand Protection : Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection : Use chemical safety goggles or a face shield that complies with OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[10]

-

Respiratory Protection : For operations that may generate dust, a NIOSH-approved N95 dust mask or higher is mandatory.

-

Skin and Body Protection : A lab coat must be worn at all times.

-

-

Procedural Discipline :

-

Spill Response : In case of a spill, sweep up the solid material carefully, avoiding dust formation, and place it in a suitable, sealed container for disposal.[10]

Storage

Proper storage is critical to maintain the compound's integrity and ensure safety.

-

Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated area.[10]

-

Incompatibilities : Keep away from strong oxidizing agents.[10]

Caption: Workflow for the safe handling and storage of the compound.

Conclusion

This compound is more than just a chemical; it is an enabling tool for innovation in the chemical sciences. Its defined structure, predictable reactivity, and versatile applications make it an invaluable asset for researchers and drug development professionals. By adhering to the rigorous safety and handling protocols outlined in this guide, scientists can safely unlock its full synthetic potential.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

SpectraBase. This compound. Wiley-VCH GmbH. [Link]

-

SpectraBase. This compound. Wiley-VCH GmbH. [Link]

-

BIQ Materials. Safety Data Sheet. [Link]

-

National Institutes of Health. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. [Link]

-

MDPI. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. [Link]

-

National Institutes of Health. Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates. [Link]

-

National Center for Biotechnology Information. 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX). [Link]

Sources

- 1. This compound | C4H3ClO3 | CID 4158575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound(4971-55-5) 1H NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. fishersci.com [fishersci.com]

The Emerging Potential of 3-Chloro-2,4(3H,5H)-furandione Derivatives in Therapeutic Development

An In-Depth Technical Guide:

Introduction: A Privileged Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can be derivatized to bind to a range of biological targets — is a cornerstone of efficient drug discovery. The 3-chloro-2,4(3H,5H)-furandione core represents one such emerging scaffold. Also known as 3-chlorotetronic acid, this heterocyclic building block is noted for its high reactivity, conferred by the electron-withdrawing chloro group and the strained lactone ring.[1][2] This inherent reactivity makes it an excellent starting point for the synthesis of diverse molecular libraries, enabling the exploration of a wide chemical space for therapeutic applications.[1] While research into its specific derivatives is still maturing, the broader family of furanones has demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] This guide provides a technical overview of the therapeutic potential of this compound derivatives, synthesizing data from related compounds to establish a framework for future research and development. We will delve into the synthetic logic, plausible mechanisms of action, and the critical experimental protocols required to validate these promising molecules.

Section 1: Chemical Reactivity and Synthetic Strategy

The utility of this compound as a synthetic intermediate stems from its electrophilic nature. The chlorine atom at the C3 position is a labile leaving group, making the molecule susceptible to nucleophilic substitution. This allows for the introduction of various functional groups, leading to a diverse array of derivatives.[5][6] The general reactivity provides a foundation for combinatorial chemistry approaches to generate libraries of novel compounds for high-throughput screening.

A generalized workflow for the synthesis of a derivative library is outlined below. The core principle involves the reaction of the this compound starting material with a variety of nucleophiles (e.g., amines, thiols, alcohols) to displace the chloride and generate new C-N, C-S, or C-O bonds, respectively.

Caption: General workflow for synthesizing a library of furandione derivatives.

Section 2: Anticipated Biological Activities and Mechanisms of Action

Based on extensive research into the broader furanone class, derivatives of this compound are hypothesized to possess significant therapeutic potential in several key areas.

Anticancer Activity

The furan nucleus is a pharmacologically active entity frequently found in compounds with promising anticancer activity.[3] Numerous studies have demonstrated that furan-based molecules can induce cytotoxicity in a range of cancer cell lines, including breast (MCF-7), cervical (HeLa), and colorectal (SW620) cancers.[3][7]

Plausible Mechanisms:

-

Induction of Apoptosis: Furan derivatives have been shown to trigger programmed cell death via the intrinsic mitochondrial pathway. This is often characterized by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[3]

-

Cell Cycle Arrest: A common mechanism for anticancer agents is the disruption of the cell cycle. Certain furan compounds cause cell cycle arrest at the G2/M phase, preventing cancer cells from progressing through mitosis and proliferating.[3]

-

Modulation of Key Signaling Pathways: Some furan derivatives exhibit their antiproliferative effects by suppressing critical cancer-promoting pathways like PI3K/Akt and Wnt/β-catenin, often through the activation of tumor suppressor proteins like PTEN.[7] The diagram below illustrates the potential inhibitory effect on the PI3K/Akt pathway, a central regulator of cell survival and proliferation.

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by furanone derivatives.

Table 1: Cytotoxic Activity of Representative Furan-Based Compounds

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Pyridine carbohydrazide furan | MCF-7 (Breast) | 4.06 | [3] |

| N-phenyl triazinone furan | MCF-7 (Breast) | 2.96 | [3] |

| Substituted Dihydrofuran | HeLa (Cervical) | 0.08 - 8.79 | [7] |

| Substituted Furan | SW620 (Colorectal) | Moderate to Potent | [7] |

| Nitrofuran-Thiazolidinone | MCF-7 (Breast) | 0.85 | [8] |

| Nitrofuran-Thiazolidinone | MDA-MB-231 (Breast) | 6.61 |[8] |

Anti-inflammatory and Antioxidant Activity

Inflammation and oxidative stress are implicated in a host of chronic diseases. Furanone derivatives, particularly those containing phenol moieties, have shown promise as potent antioxidant and anti-inflammatory agents.[4]

Plausible Mechanisms:

-

Radical Scavenging: These compounds can directly quench damaging free radicals, such as the superoxide anion, and inhibit lipid peroxidation.[4]

-

Enzyme Inhibition: The anti-inflammatory effects may arise from the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX), which is responsible for prostaglandin synthesis.[4]

Table 2: Antioxidant and Anti-inflammatory Activity of 4,5-diaryl-3-hydroxy-2(5H)-furanones

| Activity Assay | Result (IC50) | Reference |

|---|---|---|

| DPPH Radical Scavenging | 10.3 µM | [4] |

| Superoxide Anion Quenching | 0.187 mM | [4] |

| Lipid Peroxidation Inhibition | 0.129 mM | [4] |

| TPA-induced Ear Edema | Potent vs. Indomethacin |[4] |

Section 3: Key Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of novel this compound derivatives, a systematic screening cascade is essential. Below are detailed, foundational protocols for assessing anticancer activity.

Caption: A standard in vitro screening cascade for novel anticancer compounds.

Protocol: MTT Assay for In Vitro Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability. The mitochondrial dehydrogenase in living cells reduces the yellow tetrazolium salt MTT to purple formazan crystals.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, KYSE70) in a 96-well plate at a density of 4 x 10⁴ cells/well in 50 µL of complete culture medium.[9] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the furanone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The appearance of purple precipitate indicates formazan crystal formation.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with a test compound.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with the furanone derivative at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash once with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Data Acquisition: Analyze the samples using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase. An accumulation of cells in the G2/M phase, for example, would indicate cell cycle arrest at that stage.[3]

Section 4: Toxicological Considerations and Future Directions

While the therapeutic potential is high, it is critical to consider the toxicological profile. Some highly halogenated furanones, such as 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), are known byproducts of water chlorination and have demonstrated genotoxic and carcinogenic properties.[10][11] This underscores the necessity of early-stage toxicological screening for any new derivatives. Assays for mutagenicity (e.g., Ames test) and cytotoxicity against normal, non-cancerous cell lines (e.g., MCF-10A for breast cancer research) are crucial to establish a therapeutic window.[3]

Future research should focus on:

-

Systematic SAR Studies: Synthesizing a focused library of derivatives to understand how the size, electronics, and lipophilicity of substituents at the C3 position influence biological activity and selectivity.

-

Target Identification: Moving beyond phenotypic screening to identify the specific molecular targets of the most potent compounds.

-

In Vivo Efficacy: Advancing lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

Conclusion

The this compound scaffold stands as a promising starting point for the development of novel therapeutics. By leveraging its inherent reactivity, researchers can generate a wealth of chemical diversity. The accumulated evidence from the broader furanone family strongly suggests that these derivatives are likely to exhibit potent anticancer and anti-inflammatory activities. The mechanisms underpinning these effects appear to be multifactorial, involving the induction of apoptosis, cell cycle disruption, and modulation of critical cell signaling pathways. Through the rigorous application of the experimental protocols detailed in this guide, the scientific community can systematically explore this chemical space, potentially unlocking a new class of drugs to address significant unmet medical needs.

References

-

Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC - PubMed Central. Available at: [Link]

-

Li, Y., et al. (2021). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. PubMed. Available at: [Link]

-

Zhang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. Available at: [Link]

-

Gouda, M. A., et al. (2019). Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives. PubMed. Available at: [Link]

-

Struga, M., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. Available at: [Link]

-

Sebban, M., et al. (2008). Novel 4,5-diaryl-3-hydroxy-2(5H)-furanones as anti-oxidants and anti-inflammatory agents. PubMed. Available at: [Link]

-

Franck, X., et al. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. National Institutes of Health (NIH). Available at: [Link]

-

Kulkarni, M. V., et al. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. MDPI. Available at: [Link]

-

Komulainen, H., et al. (2005). 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone [MX] shows initiating and promoting activities in a two-stage BALB/c 3T3 cell transformation assay. PubMed. Available at: [Link]

-

Suzuki, N., & Nakanishi, Y. (2001). Distribution of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in Water Samples, and Its Chemical and Genotoxic Properties. ResearchGate. Available at: [Link]

-

Carlson, R. P., et al. (1985). Characterization of 5-[5-(4-chlorophenyl-2-furanyl)]dihydro-2(3H)-furanone as a nonsteroidal antiinflammatory drug. PubMed. Available at: [Link]

-

Szymański, J., et al. (2021). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. MDPI. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound = 98.0 HPLC 4971-55-5 [sigmaaldrich.com]

- 3. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 4,5-diaryl-3-hydroxy-2(5H)-furanones as anti-oxidants and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone [MX] shows initiating and promoting activities in a two-stage BALB/c 3T3 cell transformation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Chloro-2,4(3H,5H)-furandione: A Versatile Scaffold in Bioactive Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

While a direct and extensively researched mechanism of action for 3-Chloro-2,4(3H,5H)-furandione as a standalone bioactive agent is not prominently documented in scientific literature, its profound significance lies in its role as a highly reactive and versatile synthetic intermediate. This technical guide provides an in-depth exploration of this compound, also known as 3-Chlorotetronic acid, focusing on its chemical properties, reactivity, and its pivotal role as a building block in the synthesis of a diverse array of biologically active molecules. We will delve into the broader context of the furanone and tetronic acid families, examining their therapeutic potential and toxicological profiles. Furthermore, based on its chemical structure and the known reactivity of related α-halo lactones, we will propose a hypothetical mechanism of action centered on its potential as an electrophile capable of interacting with biological nucleophiles. This guide is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the utility and potential of this compound in medicinal chemistry and drug discovery.

Introduction: The Strategic Importance of this compound as a Synthetic Scaffold

This compound (CAS 4971-55-5) is a halogenated heterocyclic compound belonging to the tetronic acid family.[1] Although not widely recognized for its own intrinsic biological activity, its true value in the scientific community is as a powerful and adaptable starting material for the synthesis of more complex molecules with significant pharmacological properties.[2] The furanone ring is a common motif in numerous natural products and synthetic compounds that exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects.[3][4] The presence of a chlorine atom at the 3-position of the furanone ring in this compound enhances its reactivity, making it a prime candidate for nucleophilic substitution and other chemical transformations.[5][6] This reactivity allows for the introduction of various functional groups, leading to the generation of diverse chemical libraries for drug screening and the targeted synthesis of novel therapeutic agents.

This guide will provide a detailed overview of the chemical characteristics of this compound and explore its applications in the synthesis of bioactive compounds. We will also discuss the broader biological significance of the tetronic acid and furanone scaffolds, providing context for the potential applications of derivatives of this compound.

Chemical Properties and Reactivity of this compound

A thorough understanding of the chemical properties of this compound is fundamental to appreciating its synthetic utility.

| Property | Value |

| CAS Number | 4971-55-5 |

| Molecular Formula | C₄H₃ClO₃ |

| Molecular Weight | 134.52 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 206 °C (decomposes) |

| Synonyms | 3-Chlorotetronic acid, 3-chlorooxolane-2,4-dione |

The key to the synthetic versatility of this compound lies in its inherent reactivity, which is a consequence of its electronic and structural features. The presence of two carbonyl groups and a chlorine atom on the furanone ring makes it highly susceptible to nucleophilic attack.[5][6]

Keto-Enol Tautomerism

Tetronic acids, including this compound, can exist in equilibrium between their keto and enol forms. This tautomerism is a critical aspect of their reactivity, influencing their ability to participate in various chemical reactions.

Caption: Keto-enol tautomerism of the tetronic acid core.

Susceptibility to Nucleophilic Attack

The electron-withdrawing nature of the carbonyl groups and the chlorine atom creates an electrophilic center at the C3 position of the furanone ring, making it a prime target for nucleophiles. This reactivity is further enhanced in the case of related dihalo-furanones, which are known to react readily with a variety of nucleophiles, including amines, thiols, and alcohols.[5] This suggests that this compound can serve as an excellent substrate for introducing diverse side chains, a key strategy in combinatorial chemistry and lead optimization.

Applications in the Synthesis of Bioactive Molecules

The true value of this compound is realized in its application as a precursor for a wide range of biologically active compounds.

Synthesis of Anti-inflammatory and Analgesic Agents

While specific examples of commercially available drugs synthesized directly from this compound are not readily found, the literature suggests its utility in the synthesis of compounds with anti-inflammatory and analgesic properties.[2] The furanone scaffold is present in various molecules with such activities. For instance, the synthesis of thiazolotriazoles containing a dichlorofluorophenyl moiety has yielded compounds with excellent anti-inflammatory and analgesic activities.[7] Although not a direct derivative, this highlights the potential of halogenated aromatic and heterocyclic structures in the design of such agents.

Synthesis of Antimicrobial Agents

The furanone core is a well-established pharmacophore in the development of antimicrobial agents. Halogenated furanones, in particular, have garnered significant attention for their ability to interfere with bacterial communication systems, a process known as quorum sensing (QS).[8] By disrupting QS, these compounds can inhibit biofilm formation and the expression of virulence factors, making bacteria more susceptible to conventional antibiotics and the host's immune response.[9] For example, brominated furanone C-30 has been shown to be a potent inhibitor of the QS system in the opportunistic pathogen Pseudomonas aeruginosa.[8] The reactive nature of this compound makes it an ideal starting point for the synthesis of novel furanone-based QS inhibitors.

Caption: Synthetic utility of this compound.

Synthesis of Anticancer Agents

Derivatives of 2(5H)-furanones have also shown promise as anticancer agents. For instance, new bis-2(5H)-furanone derivatives have been synthesized and shown to exhibit significant inhibitory activity against glioma cells, with evidence suggesting that they act by inducing cell cycle arrest and interacting with DNA.[4] The ability to readily modify the this compound scaffold allows for the exploration of structure-activity relationships in the development of novel anticancer therapeutics.

The 2(5H)-Furanone and Tetronic Acid Core in Drug Discovery: A Double-Edged Sword

The broader family of 2(5H)-furanones and tetronic acids presents both significant therapeutic opportunities and potential toxicological challenges.

Therapeutic Potential

The tetronic acid moiety has been identified in a number of natural products with a range of biological activities. It has been proposed that the tetronic acid group can act as a mimic for carboxylate, phosphate, or sulfate groups, enabling it to interact with and inhibit enzymes such as phosphatases that are involved in critical signaling pathways.[10] This inhibitory activity has been observed in compounds like RK-682, a tetronic acid derivative that inhibits tyrosine phosphatases and HIV-1 protease.[10]

Toxicological Considerations

It is crucial to acknowledge that some halogenated furanones are known for their toxicity. A prominent example is 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a disinfection byproduct found in chlorinated drinking water that is a potent mutagen and carcinogen. The genotoxicity of MX is attributed to its ability to react directly with DNA.[8] This underscores the importance of careful toxicological evaluation of any novel furanone derivatives intended for therapeutic use.

Proposed Mechanism of Action: A Hypothesis of Covalent Modification

In the absence of direct experimental evidence for the mechanism of action of this compound itself, we can formulate a scientifically plausible hypothesis based on its chemical reactivity. As an α-halo-γ-lactone, it is a potent electrophile. This electrophilicity suggests that its biological effects, if any, are likely mediated through covalent modification of biological macromolecules.

A primary target for such electrophilic compounds within a biological system is the sulfhydryl group of cysteine residues in proteins.[11] The nucleophilic sulfur atom of cysteine can attack the electrophilic carbon atom of the furanone, leading to the formation of a stable covalent bond. This alkylation of cysteine residues can have profound effects on protein function, including:

-

Enzyme Inhibition: If the modified cysteine residue is located within the active site of an enzyme, its alkylation can lead to irreversible inhibition of enzymatic activity.

-

Disruption of Protein Structure: Cysteine residues are often involved in the formation of disulfide bonds that are critical for maintaining the tertiary and quaternary structure of proteins. Covalent modification of these residues can disrupt protein folding and function.

-

Interference with Signaling Pathways: Many proteins involved in cellular signaling pathways rely on the redox state of specific cysteine residues. Alkylation of these residues can disrupt these signaling cascades.

Caption: Proposed mechanism of covalent modification of cysteine residues.

This proposed mechanism is supported by the known reactivity of similar halogenated compounds, which are frequently used as reagents for the specific modification of cysteine residues in proteins for research purposes.[12]

Experimental Protocols for Investigating the Bioactivity of Furanone Derivatives

For researchers aiming to synthesize and evaluate the biological activity of derivatives of this compound, the following experimental workflows are recommended.

General Procedure for Nucleophilic Substitution

-

Dissolve this compound in a suitable aprotic solvent (e.g., dioxane, THF).

-

Add a base (e.g., triethylamine) to scavenge the HCl byproduct.

-

Add the desired nucleophile (e.g., an amine or thiol) dropwise at a controlled temperature (e.g., 0-5 °C).

-

Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove salts and excess reagents.

-

Purify the product by column chromatography or recrystallization.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).[13]

In Vitro Enzyme Inhibition Assay

-

Select a target enzyme with a known or suspected cysteine residue in its active site.

-

Prepare a series of dilutions of the synthesized furanone derivative.

-

Incubate the enzyme with the furanone derivative for a defined period.

-

Initiate the enzymatic reaction by adding the substrate.

-

Measure the rate of product formation using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Quorum Sensing Inhibition Assay

-

Utilize a reporter strain of bacteria (e.g., Chromobacterium violaceum or a genetically modified E. coli) that produces a detectable signal (e.g., pigment, light) under the control of a QS system.

-

Grow the reporter strain in the presence of varying concentrations of the synthesized furanone derivative.

-

Quantify the QS-regulated signal to determine the extent of inhibition.

-

Concurrently, measure bacterial growth (e.g., by optical density) to ensure that the observed inhibition is not due to general toxicity.

Future Research Directions and Conclusion

This compound represents a valuable and somewhat underexplored scaffold in medicinal chemistry. While its direct biological activity remains to be fully elucidated, its potential as a synthetic precursor is clear. Future research should focus on:

-

Synthesis of diverse libraries of furanone derivatives and their screening against a wide range of biological targets.

-

Investigation of the mechanism of action of promising lead compounds, including the identification of their specific molecular targets.

-

Optimization of the pharmacokinetic and toxicological profiles of bioactive furanone derivatives to advance them as potential drug candidates.

References

-

Recent advances in the field of bioactive tetronates. (2014). RSC Publishing. [Link]

-

Tetramic and tetronic acids: an update on new derivatives and biological aspects. (2008). PubMed. [Link]

-

Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. (2021). PubMed Central. [Link]

-

Biosynthesis, biological activities, and structure–activity relationships of decalin-containing tetramic acid derivatives isolated from fungi. (2024). Natural Product Reports (RSC Publishing). [Link]

-

ChemInform Abstract: Tetramic and Tetronic Acids: An Update on New Derivatives and Biological Aspects. (2010). ResearchGate. [Link]

-

Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore. (2022). ResearchGate. [Link]

-

Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. (2018). PubMed. [Link]

-

Combining Colistin with Furanone C-30 Rescues Colistin Resistance of Gram-Negative Bacteria in Vitro and in Vivo. (2021). PMC - NIH. [Link]

-

Inhibitory actions of furanone C-30 on RhlR and LasR. (2021). ResearchGate. [Link]

-

3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. (2021). NIH. [Link]

-

3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. (2021). MDPI. [Link]

-

Synthesis, analgesic, anti-inflammatory and antimicrobial studies of 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles. (2009). PubMed. [Link]

-

Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as Anti-Inflammatory and Analgesic Agents. (2019). MDPI. [Link]

-

Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. (2018). PMC - NIH. [Link]

-

Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification. (2000). PubMed. [Link]

-

3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX): toxicological properties and risk assessment in drinking water. (2006). PubMed. [Link]

-

Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates. (2017). NIH. [Link]

-

Synthesis and structure of the products of the reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with N,N-binucleophilic agents. (2020). ResearchGate. [Link]

-

Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. (2021). PubMed. [Link]

-

Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. (2017). ResearchGate. [Link]

-

Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. (2014). NIH. [Link]

-

Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. (2006). MDPI. [Link]

-

2,4(3H,5H)-Furandione. (2021). NIST WebBook. [Link]

Sources

- 1. This compound = 98.0 HPLC 4971-55-5 [sigmaaldrich.com]

- 2. Tetronic acid derivatives from Aspergillus panamensis. Production, isolation, characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, analgesic, anti-inflammatory and antimicrobial studies of 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Combining Colistin with Furanone C-30 Rescues Colistin Resistance of Gram-Negative Bacteria in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in the field of bioactive tetronates - Natural Product Reports (RSC Publishing) DOI:10.1039/C4NP00015C [pubs.rsc.org]

- 11. Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Enigmatic Halogen: A Technical Guide to the Synthesis and Anticipated Significance of 3-Chlorotetronic Acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive technical overview of 3-Chlorotetronic acid, a compound of significant synthetic interest. Given the absence of a detailed documented history for this specific molecule, this guide will first establish the chemical context of the broader tetronic acid family, detail established synthetic routes to the core scaffold, and then, based on fundamental principles of organic chemistry, propose a robust methodology for the synthesis of 3-Chlorotetronic acid. Furthermore, we will explore its anticipated chemical properties and potential biological relevance, drawing parallels with known halogenated pharmacophores and bioactive tetronic acid derivatives.

The Tetronic Acid Scaffold: A Privileged Motif in Natural Products and Medicinal Chemistry

Tetronic acids, formally known as 4-hydroxy-2(5H)-furanones, represent a class of five-membered heterocyclic compounds characterized by a γ-butyrolactone ring bearing an enolic hydroxyl group at the C4 position. This structural motif is not merely a synthetic curiosity; it is a recurring feature in a vast array of biologically active natural products.[1] The inherent acidity of the C4 hydroxyl and the presence of a reactive C3 position make the tetronic acid ring a versatile synthon in organic synthesis.[2]

The significance of the tetronic acid core is underscored by its presence in compounds with diverse therapeutic applications, including antibiotic, antiviral, anticoagulant, and anticancer activities. A classic example is Vitamin C (L-ascorbic acid), a vital antioxidant, which contains a related, more complex furanone lactone structure. The reactivity and biological relevance of the tetronic acid scaffold make it a compelling target for the development of novel therapeutic agents.

The Path to the Core: Established Methodologies for Tetronic Acid Synthesis

The construction of the tetronic acid ring system is a well-trodden path in organic synthesis, with several reliable methods at the disposal of the synthetic chemist. One of the most prevalent and efficient approaches is the Dieckmann condensation of α-hydroxy esters with esters of acetic acid, followed by hydrolysis and decarboxylation.

A particularly effective one-pot protocol involves the tandem transesterification and subsequent Dieckmann cyclization of aryl- or heteroarylacetic acid esters with hydroxyacetic acid esters.[3] This method offers high yields and operational simplicity, making it an attractive route for generating a variety of substituted tetronic acids.

Experimental Protocol: One-Pot Synthesis of Tetronic Acid

This protocol is adapted from the work of Mallinger, Le Gall, and Mioskowski.[3]

Materials:

-

Alkyl arylacetate

-

Hydroxyacetic acid ester

-

Potassium tert-butoxide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of the alkyl arylacetate (1.0 eq) and the hydroxyacetic acid ester (1.2 eq) in anhydrous DMF at room temperature, add potassium tert-butoxide (2.5 eq) portionwise.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired tetronic acid.

Causality of Experimental Choices:

-

Potassium tert-butoxide: A strong, non-nucleophilic base is required to deprotonate the α-carbon of the ester, initiating the intramolecular Dieckmann condensation.

-

Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the formation of the enolate intermediate without interfering with the base.

-

Acidic workup: Neutralizes the basic reaction mixture and protonates the resulting enolate to yield the final tetronic acid product.

Introducing the Halogen: Proposed Synthesis of 3-Chlorotetronic Acid

While the direct synthesis of 3-Chlorotetronic acid is not extensively documented, its preparation can be logically approached through the electrophilic halogenation of the parent tetronic acid. The C3 position of the tetronic acid ring is nucleophilic and susceptible to reaction with electrophiles. This reactivity is analogous to the α-halogenation of other 1,3-dicarbonyl compounds.

A suitable chlorinating agent for this transformation would be sulfuryl chloride (SO₂Cl₂), which is known to effect the chlorination of enolizable ketones and related systems.

Proposed Experimental Protocol: Synthesis of 3-Chlorotetronic Acid

Materials:

-

Tetronic acid

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve tetronic acid (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sulfuryl chloride (1.05 eq) in anhydrous DCM to the cooled solution of tetronic acid.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 3-Chlorotetronic acid.

Self-Validating System and Trustworthiness:

The progress of the reaction can be monitored by TLC, observing the disappearance of the tetronic acid spot and the appearance of a new, typically less polar, product spot. The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data would show the disappearance of the proton signal at the C3 position and a characteristic shift in the ¹³C NMR spectrum for the C3 carbon.

Physicochemical Properties and Anticipated Biological Significance

The introduction of a chlorine atom at the C3 position is expected to significantly modulate the physicochemical and biological properties of the tetronic acid scaffold.

Predicted Physicochemical Properties of 3-Chlorotetronic Acid

| Property | Predicted Value/Characteristic | Rationale |

| Acidity (pKa) | Lower than tetronic acid | The electron-withdrawing inductive effect of the chlorine atom will increase the acidity of the enolic hydroxyl group. |

| Lipophilicity (LogP) | Higher than tetronic acid | The introduction of a halogen atom generally increases the lipophilicity of a molecule. |

| Reactivity | Altered electrophilicity/nucleophilicity | The C3 position is now blocked, preventing further electrophilic substitution. The electron-withdrawing nature of the chlorine may influence the reactivity of the lactone ring. |

Anticipated Biological Significance

The incorporation of halogen atoms, particularly chlorine, is a well-established strategy in medicinal chemistry to enhance the biological activity of lead compounds. Halogenation can improve metabolic stability, increase membrane permeability, and provide additional binding interactions with biological targets.

Given that many tetronic acid derivatives exhibit antimicrobial and anticancer properties, it is plausible that 3-Chlorotetronic acid could possess enhanced or novel biological activities. The chlorine atom could act as a key pharmacophoric element, potentially leading to improved potency or a modified spectrum of activity. For instance, a number of 3-chloro monocyclic β-lactams have demonstrated potent antibacterial and anti-inflammatory activity.

Logical and Experimental Workflow Diagram

Caption: Synthetic and evaluation workflow for 3-Chlorotetronic acid.

Conclusion and Future Directions